molecular formula C18H20ClNO2 B5830318 N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B5830318
M. Wt: 317.8 g/mol
InChI Key: BTBUGHINQKQOFP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl group and a trimethylphenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-8-12(2)13(3)17(9-11)22-10-18(21)20-16-7-5-6-15(19)14(16)4/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBUGHINQKQOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: The starting material, 3-chloro-2-methylphenylamine, is reacted with acetic anhydride to form N-(3-chloro-2-methylphenyl)acetamide.

    Introduction of the Trimethylphenoxy Group: The N-(3-chloro-2-methylphenyl)acetamide is then reacted with 2,3,5-trimethylphenol in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Corresponding substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)acetamide: Lacks the trimethylphenoxy group, resulting in different chemical and biological properties.

    2-(2,3,5-trimethylphenoxy)acetamide: Lacks the chloro-substituted phenyl group, leading to variations in reactivity and applications.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is unique due to the presence of both the chloro-substituted phenyl group and the trimethylphenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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